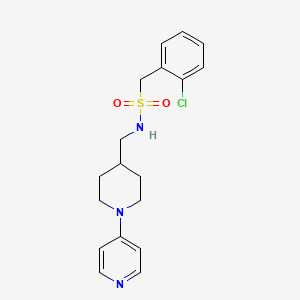

1-(2-氯苯基)-N-((1-(吡啶-4-基)哌啶-4-基)甲基)甲磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

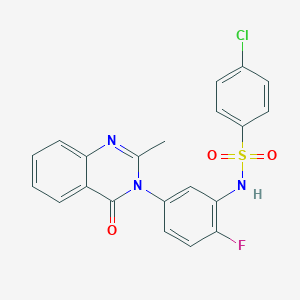

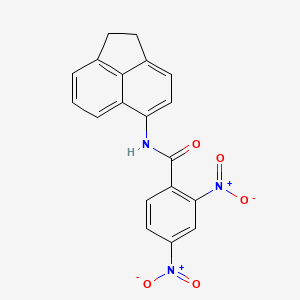

The compound "1-(2-chlorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide" is a structurally complex molecule that includes a chlorophenyl ring, a pyridinyl piperidin moiety, and a methanesulfonamide group. This type of compound is part of a broader class of sulfonamides, which are known for their diverse biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related sulfonamide compounds typically involves the formation of the sulfonamide group through the reaction of a suitable amine with a sulfonyl chloride. For example, the synthesis of N-(2,4-Dichlorophenyl)methanesulfonamide involves the conformation of the N—H bond being nearly syn to the ortho-chloro substituent, which is a common feature in the synthesis of methane sulfonanilides . Similarly, the synthesis of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine, an intermediate in the synthesis of prazole-based drugs, includes steps such as N-oxidation, one-pot synthesis, and chlorination, which could be relevant to the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is characterized by the presence of a sulfonamide group attached to an aromatic ring. In the case of N-(2,4-Dichlorophenyl)methanesulfonamide, the geometric parameters are similar to other methane sulfonanilides, with some differences in bond and torsion angles . The amide hydrogen atom is positioned in such a way that it is readily available to a receptor molecule during biological activity . This structural feature is likely to be present in the target compound, given its sulfonamide group.

Chemical Reactions Analysis

Sulfonamide compounds can participate in various chemical reactions, primarily due to the reactivity of the sulfonamide group. The amide hydrogen atom's availability suggests that it can form hydrogen bonds with other molecules, which is essential for its biological activity. For instance, molecules like N-(2,3-Dichlorophenyl)methanesulfonamide pack into chains through N—H⋯O hydrogen bonding . This indicates that the target compound may also engage in similar intermolecular interactions, which could influence its chemical reactivity and biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds are influenced by their molecular structure. The presence of chloro substituents and the sulfonamide group can affect the compound's polarity, solubility, and stability. The molecular packing, as seen in related compounds, through hydrogen bonding, can also impact the compound's melting point and crystalline structure . These properties are crucial for the compound's application in drug design and other chemical industries.

科学研究应用

分子和超分子结构

- 对甲磺酰胺、苯和甲苯磺酰胺的 N-[2-(吡啶-2-基)乙基] 衍生物的研究表明在理解分子和超分子结构方面具有潜力。这些结构表现出多样的氢键和 π-π 堆积相互作用,这在化学和药物研究中至关重要 (Jacobs, Chan, & O'Connor, 2013).

消除反应动力学

- 对 1,2-二苯乙基甲磺酸盐衍生物(包括氯苯基取代变体)的消除反应动力学进行了研究,以深入了解化学反应机理。这项研究对于开发有机化学中的高效合成路线至关重要 (Kumar & Balachandran, 2008).

类似化合物的结构分析

- 对结构类似的化合物(如鲁帕他定)的结构分析提供了对化学部分构象和相互作用的见解。这在药物设计和分子工程中至关重要 (Kaur et al., 2013).

配位化学

- 对双[μ-N-(吡啶-2-基)甲磺酰胺-κ2 N:N′]银(I) 等化合物的研究为配位化学提供了重要知识。此类研究有助于开发新材料和催化剂 (Hu & Yeh, 2013).

电光薄膜制造

- 对结构与本化合物相似的吡咯-吡啶基二支化生色团的研究有助于开发电光薄膜。这在光学和材料科学中具有应用 (Facchetti et al., 2006).

质子制动机制

- 了解结构相似的 N-吡啶基-2-异丙基苯胺衍生物中的中继质子制动机制对于开发先进的分子机器和传感器至关重要 (Furukawa et al., 2020).

晶体学和分子几何

- 对 N-(2,3-二氯苯基)甲磺酰胺等化合物的晶体学研究提供了对分子几何的见解,这对于理解药物-受体相互作用和材料特性至关重要 (Gowda, Foro, & Fuess, 2007).

衍生物中的超分子组装

- 研究结构相关的尼美舒利三唑衍生物的结构方面增强了对超分子组装的理解。该知识在纳米技术和药物制剂中至关重要 (Dey et al., 2015).

转移氢化催化

- 与本化合物相关的 N-(2-(吡啶-2-基)乙基)苯磺酰胺衍生物的合成和表征有助于转移氢化催化的发展。这在绿色化学和工业过程中具有影响 (Ruff et al., 2016).

属性

IUPAC Name |

1-(2-chlorophenyl)-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClN3O2S/c19-18-4-2-1-3-16(18)14-25(23,24)21-13-15-7-11-22(12-8-15)17-5-9-20-10-6-17/h1-6,9-10,15,21H,7-8,11-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CALALAPCPOPVRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)CC2=CC=CC=C2Cl)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-chlorophenyl)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2502660.png)

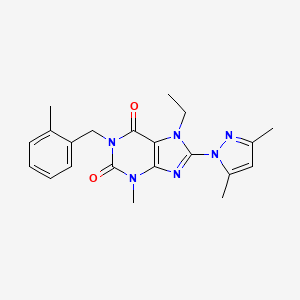

![N-(2,3-dihydro-1H-inden-1-yl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2502664.png)

![(Z)-2-(2,5-dimethoxybenzylidene)-8-(2-morpholinoethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2502666.png)

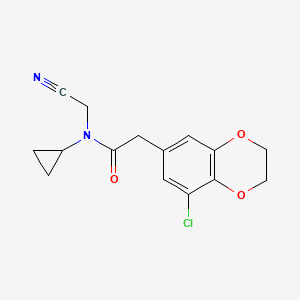

![2-{[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}-N-tert-butylacetamide](/img/structure/B2502668.png)

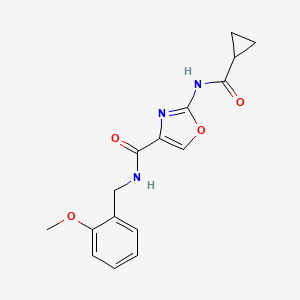

![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2502678.png)

![6-(Cyclohex-3-ene-1-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2502681.png)